CN(C)S(=O)(=O)n1cnc(C=O)c1 . The InChI code for this compound is 1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3 .
The compound can be sourced from various suppliers, including Sigma-Aldrich and other chemical vendors, where it is often utilized in research settings for its unique properties and potential applications . It belongs to the broader category of sulfonamides, which are known for their antibacterial properties, and imidazole derivatives, commonly used in pharmaceuticals.
The synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves multi-step processes that may include the following methods:
For example, one synthetic route might involve:
The molecular structure of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide features:
The compound's structure can be analyzed using techniques such as:
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions:
These reactions are important for exploring its potential derivatives and biological activities .
The mechanism of action of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The presence of both the imidazole and sulfonamide groups suggests potential activity against bacterial targets or involvement in enzyme inhibition pathways.
Properties can be characterized using:
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several potential applications:
The ongoing research into its properties and reactions continues to uncover new applications in medicinal chemistry and beyond .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1